molecular formula C22H20O4S B3541811 benzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate

benzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate

Cat. No.: B3541811
M. Wt: 380.5 g/mol
InChI Key: FRMLMAJAMBWQJK-UHFFFAOYSA-N
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Description

Benzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate is a complex organic compound. It contains a benzyl group (a benzene ring attached to a CH2 group), a benzoate group (the ester of benzoic acid), and a sulfonyl group attached to a 4-methylphenyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzoate ester and the introduction of the sulfonyl group. Without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzyl group, benzoate group, and sulfonyl group would all contribute to the overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the different functional groups present. For example, the benzoate ester could potentially undergo hydrolysis, and the sulfonyl group might participate in substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular size, and the presence of functional groups would all influence properties like solubility, melting point, and boiling point .

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to comment on the mechanism of action for this compound .

Safety and Hazards

Without specific information, it’s hard to comment on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling and storing it .

Future Directions

The potential applications and future directions for this compound would depend on its properties and activity. It could potentially be of interest in fields like medicinal chemistry, materials science, or synthetic chemistry .

Properties

IUPAC Name

benzyl 4-[(4-methylphenyl)sulfonylmethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O4S/c1-17-7-13-21(14-8-17)27(24,25)16-19-9-11-20(12-10-19)22(23)26-15-18-5-3-2-4-6-18/h2-14H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRMLMAJAMBWQJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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